molecular formula C15H9Cl2N3O2S B2470163 N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine CAS No. 517904-67-5

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B2470163
CAS No.: 517904-67-5
M. Wt: 366.22
InChI Key: MOAHUTCRNGJASR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring substituted with dichlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the dichlorophenyl and nitrophenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions and to maintain the integrity of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the complex reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(3,5-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
  • N-(3-chlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is unique due to the specific positioning of the dichlorophenyl and nitrophenyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure may offer advantages in specific applications, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2S/c16-10-5-11(17)7-12(6-10)18-15-19-14(8-23-15)9-2-1-3-13(4-9)20(21)22/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAHUTCRNGJASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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